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Abstract
This technical guide provides an in-depth analysis of the core physical and chemical properties

of 3-(Cyanomethyl)benzoic acid (CAS No. 5689-33-8), a key intermediate in pharmaceutical

synthesis.[1][2][3] Designed for researchers, scientists, and drug development professionals,

this document synthesizes theoretical data with practical, field-proven experimental

methodologies for property determination. We delve into the structural, thermodynamic, and

spectroscopic characteristics of this compound, offering a robust framework for its application

in research and development. The protocols described herein are presented as self-validating

systems, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of 3-
(Cyanomethyl)benzoic Acid in Medicinal Chemistry
3-(Cyanomethyl)benzoic acid, also known as 3-carboxyphenylacetonitrile, is a bifunctional

organic molecule featuring both a carboxylic acid and a nitrile group attached to a benzene

ring.[1][3] This unique structural arrangement makes it a versatile reagent in the synthesis of

complex organic molecules.[1][3] Its most notable application lies in the pharmaceutical

industry as a crucial building block for the synthesis of neprilysin inhibitors, a class of drugs

investigated for the treatment of cardiovascular diseases.[1][2][4] A thorough understanding of

its physical and chemical properties is therefore paramount for optimizing reaction conditions,
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ensuring purity, and developing stable formulations. This guide serves as a centralized

resource for such critical data and methodologies.

Molecular Structure and Core Identifiers
The structural integrity and identity of a compound are the foundation of all subsequent

analysis.

Chemical Name: 3-(Cyanomethyl)benzoic acid[3]

Synonyms: 3-Carboxyphenylacetonitrile, m-(Cyanomethyl)benzoic acid, Ketoprofen EP

Impurity H[1][2]

CAS Number: 5689-33-8[1][2][3]

Molecular Formula: C₉H₇NO₂[1][3]

Molecular Weight: 161.16 g/mol [1][3][5]

InChI Key: DATIHVJZEPOWPT-UHFFFAOYSA-N[6]

The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond

acceptors (the carboxylic oxygen and the nitrile nitrogen) dictates its intermolecular interactions

and, consequently, its physical properties.

Physicochemical Properties: A Quantitative
Overview
The macroscopic properties of 3-(Cyanomethyl)benzoic acid are summarized in the table

below. These values are critical for predicting its behavior in various experimental settings.
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Property Value Source(s)

Appearance White solid [3]

Melting Point
175-176 °C (recrystallized from

25% ethanol)
[1][2][3][6]

Boiling Point
371.6 °C at 760 mmHg

(Predicted)
[1][2][3][6]

Density 1.257 g/cm³ (Predicted) [1][2][3]

pKa 4.04 ± 0.10 (Predicted) [1][2]

LogP 1.45 [3]

Solubility
Slightly soluble in DMSO and

Methanol
[1][2]

Expert Insight: The relatively high melting point is indicative of strong intermolecular forces,

likely hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions

from the nitrile groups. The predicted pKa of ~4.04 suggests it is a moderately weak acid,

comparable to benzoic acid itself, which is a critical consideration for designing extraction and

purification protocols based on pH adjustments.

Spectroscopic Characterization
Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous

identification and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆):

δ 13.11 (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic

acid. Its broadness is characteristic of exchangeable protons.

δ 7.95 (1H, singlet): Aromatic proton.

δ 7.90 (1H, doublet, J = 7.6 Hz): Aromatic proton.
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δ 7.60 (1H, multiplet): Aromatic proton.

δ 7.53 (1H, triplet, J = 7.6 Hz): Aromatic proton.

δ 4.14 (2H, singlet): This singlet represents the two protons of the methylene (-CH₂-)

group adjacent to the nitrile. The singlet nature indicates no adjacent protons for coupling.

[2][4]

Mass Spectrometry (MS)
ESI-MS (m/z): 160 (M-1)⁻. This corresponds to the deprotonated molecule, which is the

expected observation in negative ion electrospray ionization mode.[2][4]

Experimental Protocols for Property Determination
To ensure the reliability of experimental data, standardized and validated protocols are

essential. The following sections detail the methodologies for determining the key physical

properties of 3-(Cyanomethyl)benzoic acid.

Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal

lattice, typically leading to a lower and broader melting range. The capillary method is a

standard and reliable technique for this determination.[7]

Protocol Workflow:

Sample Preparation:
Grind to a fine powder

Capillary Loading:
Pack 1-2 mm of sample

Tap to compact Apparatus Setup:
Place capillary in Mel-Temp

Rapid Heating:
To ~10°C below expected MP

Set initial temp Slow Heating:
1-2°C/min ramp

Adjust ramp rate Observation:
Record T_initial (onset of melting)

and T_final (fully liquid)

Observe via lens Data Analysis:
Report melting range

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:
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Sample Preparation: Ensure the 3-(Cyanomethyl)benzoic acid sample is completely dry

and finely powdered using a mortar and pestle.[8]

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a

small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample

into the bottom, aiming for a column height of 1-2 mm.[9]

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus (e.g., a Mel-Temp).

Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-

20 °C/minute) to get an approximate range.[10]

Accurate Determination: Prepare a new sample. Heat the apparatus rapidly to a temperature

about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2

°C per minute.[10]

Observation and Recording: Carefully observe the sample through the magnifying lens.

Record the temperature at which the first drop of liquid appears (T_initial) and the

temperature at which the entire sample becomes a clear liquid (T_final).

Reporting: The melting point is reported as the range from T_initial to T_final. For a pure

sample, this range should be narrow (0.5-1.5 °C).

Equilibrium Solubility Determination
Causality: Solubility is a fundamental thermodynamic property crucial for drug delivery,

formulation, and purification (e.g., crystallization). The shake-flask method is considered the

"gold standard" for determining equilibrium solubility due to its reliability.

Protocol Workflow:

System Preparation:
Add excess solid to solvent

Equilibration:
Agitate at constant temp (e.g., 24-48h)

Ensure excess solid remains Phase Separation:
Filter or centrifuge

Maintain temperature Sample Dilution:
Dilute aliquot to prevent precipitation

Use pre-weighed container Quantitative Analysis:
Use validated HPLC or UV-Vis

Calculation:
Determine concentration (e.g., mg/mL)
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Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 3-(Cyanomethyl)benzoic acid to a known

volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.

The presence of undissolved solid at the end of the experiment is crucial.

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C)

using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24 to 72 hours).

[11][12]

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully

withdraw an aliquot of the supernatant. Separate the saturated solution from the solid phase

by filtration (using a filter that does not adsorb the solute) or centrifugation.[12][13]

Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to a

concentration within the linear range of the analytical method and to prevent precipitation

upon cooling.[13]

Analysis: Quantify the concentration of 3-(Cyanomethyl)benzoic acid in the diluted sample

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

Calculation: Calculate the solubility by correcting for the dilution factor. Report the results in

units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination
Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in

solution. It is critical for predicting the ionization state of a molecule at a given pH, which

influences its solubility, absorption, and interaction with biological targets. For carboxylic acids,

potentiometric titration or UV-Vis spectrophotometry are common determination methods.
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Henderson-Hasselbalch Equation

Experimental Condition

Result

pH = pKa + log([A⁻]/[HA])

log([A⁻]/[HA]) = log(1) = 0
Therefore, pH = pKa

At 50% neutralization,
[A⁻] = [HA]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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